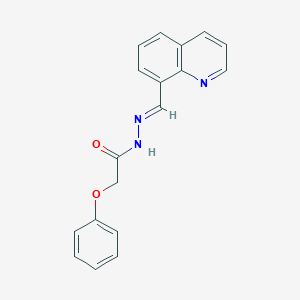
2-phenoxy-N'-(8-quinolinylmethylene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-N'-(8-quinolinylmethylene)acetohydrazide is a synthesized compound known for its various applications in chemical research, including its role in forming Schiff bases through condensation reactions. These compounds are studied for their potential in various fields, including as inhibitors and for their structural properties.
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions between appropriate aldehydes and hydrazides in methanol solution. For instance, a related compound, (E)-N'-(5-chloro-2-hydroxybenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate Schiff-base, was synthesized using 5-chloro-2-hydroxybenzaldehyde and 2-(quinolin-8-yloxy)acetohydrazide (Li Jia-ming, 2009).
Molecular Structure Analysis
Structural characterization often involves various techniques including 1H NMR, IR, elemental analysis, and X-ray single crystal diffraction. The mentioned compound crystallizes in an orthorhombic space group and exhibits a one-dimensional infinite chain structure through hydrogen bonding (Li Jia-ming, 2009).
Chemical Reactions and Properties
Acetohydrazide derivatives undergo several chemical reactions, leading to the formation of compounds with potential antimicrobial activities or as corrosion inhibitors. For example, hydroxyquinoline reacts with ethyl chloroacetate to form ethyl (quinolin-8-yloxy)acetate, which, upon further reactions, yields a variety of biologically active compounds (Maqbool Ahmed et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as their crystal structure and hydrogen bonding patterns, contribute significantly to their stability and reactivity. The detailed crystallographic analysis provides insights into their solid-state organization and potential intermolecular interactions.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, potential for forming stable structures, and interaction with metals, are central to understanding the applications of these compounds. Their corrosion inhibition properties and interaction with biological targets are areas of significant interest.
For more specific information on "2-phenoxy-N'-(8-quinolinylmethylene)acetohydrazide," further research focusing directly on this compound would be required, as the current literature primarily provides insights into closely related compounds.
References
- (Li Jia-ming, 2009) - Synthesis and Crystal Structure of a related Schiff base.
- (Maqbool Ahmed et al., 2006) - Synthesis and antimicrobial activity of related compounds.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One of the notable applications of acetohydrazide derivatives, including compounds similar to 2-phenoxy-N'-(8-quinolinylmethylene)acetohydrazide, is as corrosion inhibitors. For instance, studies have demonstrated that certain acetohydrazides can effectively inhibit the corrosion of mild steel in acidic solutions. Their efficacy increases with concentration, acting through the adsorption of inhibitor molecules onto the metal surface, thus forming a protective film. This property has been validated through various methods including electrochemical measurements and microscopic observations (Yadav et al., 2015).
Antimicrobial Activity
Another significant application of these compounds is in antimicrobial activity. For instance, the synthesis of specific acetohydrazide derivatives has shown to produce compounds with notable inhibition of bacterial and fungal growth. This antimicrobial property is crucial for developing new therapeutic agents against various pathogens (Ahmed et al., 2006).
Anticonvulsant Agents
Derivatives of 2-phenoxy-N'-(8-quinolinylmethylene)acetohydrazide have also been explored for their potential as anticonvulsant agents. Research into novel quinoxaline derivatives, for example, has identified compounds with promising anticonvulsant activities, characterized through various spectral data and elemental analysis. This exploration contributes to the development of new medications for managing seizure disorders (Alswah et al., 2013).
Optical Applications
Additionally, certain acetohydrazide compounds have been studied for their nonlinear optical properties, which are essential for applications in optical devices such as limiters and switches. These properties highlight the potential of acetohydrazides in the field of optoelectronics, showcasing their ability to contribute to the development of advanced optical materials (Naseema et al., 2010).
Zukünftige Richtungen
The future directions of “2-phenoxy-N’-(8-quinolinylmethylene)acetohydrazide” research could involve designing new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to explore new pharmacologically interesting compounds of widely different composition .
Eigenschaften
IUPAC Name |
2-phenoxy-N-[(E)-quinolin-8-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(13-23-16-9-2-1-3-10-16)21-20-12-15-7-4-6-14-8-5-11-19-18(14)15/h1-12H,13H2,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARWOZAMWPSTJM-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724280 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)
![ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate](/img/structure/B5553295.png)
![5-(1-azepanyl)-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5553296.png)

![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5553301.png)


![(4aR*,7aS*)-N,N-dimethyl-4-(3-phenylpropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5553315.png)



![4-({4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}methyl)benzoic acid](/img/structure/B5553343.png)